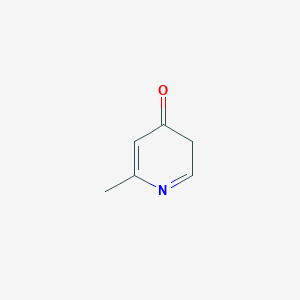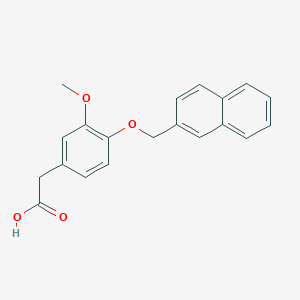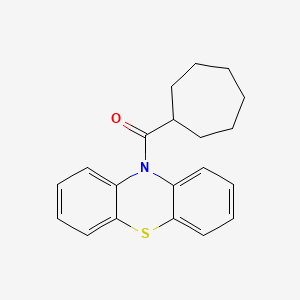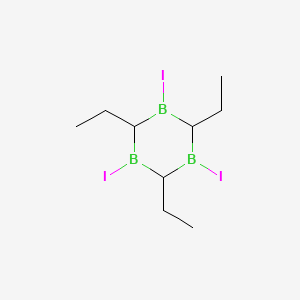
H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH is a peptide consisting of nine amino acids: Tyrosine, Leucine, Glycine, Alanine, Threonine, Leucine, Lysine, Glycine, and Valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.
Industrial Production Methods
In industrial settings, the production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines follow the same principles as SPPS but are optimized for high throughput and consistency.
化学反应分析
Types of Reactions
Peptides like H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like Tyrosine and Methionine.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents for modifying side chains.
Major Products
The products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of Tyrosine can lead to dityrosine formation, while reduction of disulfide bonds yields free cysteine residues.
科学研究应用
Peptides like H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis techniques.
Biology: Serve as models for studying protein structure and function, enzyme-substrate interactions, and cell signaling pathways.
Medicine: Investigated for their therapeutic potential in treating diseases, including as drug candidates for conditions like diabetes and cancer.
Industry: Utilized in the development of biomaterials, cosmetics, and as additives in various products.
作用机制
The mechanism of action of peptides depends on their specific sequence and structure. Generally, they exert their effects by interacting with molecular targets such as:
Receptors: Binding to cell surface receptors to trigger signaling pathways.
Enzymes: Acting as substrates or inhibitors of enzymatic reactions.
Ion channels: Modulating the activity of ion channels to influence cellular processes.
相似化合物的比较
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with different biological activities.
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2:
Uniqueness
The uniqueness of H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH lies in its specific sequence, which determines its structure and function
属性
CAS 编号 |
852243-42-6 |
|---|---|
分子式 |
C43H72N10O12 |
分子量 |
921.1 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C43H72N10O12/c1-22(2)17-31(50-38(59)29(45)19-27-12-14-28(55)15-13-27)40(61)47-20-33(56)48-25(7)37(58)53-36(26(8)54)42(63)51-32(18-23(3)4)41(62)49-30(11-9-10-16-44)39(60)46-21-34(57)52-35(24(5)6)43(64)65/h12-15,22-26,29-32,35-36,54-55H,9-11,16-21,44-45H2,1-8H3,(H,46,60)(H,47,61)(H,48,56)(H,49,62)(H,50,59)(H,51,63)(H,52,57)(H,53,58)(H,64,65)/t25-,26+,29-,30-,31-,32-,35-,36-/m0/s1 |
InChI 键 |
WKUGEDKMHJYMIA-JHMOKGARSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)

![2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14204067.png)



![1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol](/img/structure/B14204086.png)

![2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B14204097.png)
![N-[Bis(tetradecyloxy)phosphoryl]-L-alanine](/img/structure/B14204102.png)

![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)
![N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B14204112.png)
![2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14204113.png)
